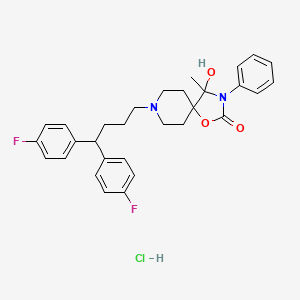
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-methyl-5-(1-oxobutyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-methyl-5-(1-oxobutyl)-, ethyl ester is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.39 . This compound belongs to the benzodiazepine class, which is known for its diverse pharmacological properties.
Preparation Methods
The synthesis of 1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-methyl-5-(1-oxobutyl)-, ethyl ester involves several steps. Typically, the synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-methyl-5-(1-oxobutyl)-, ethyl ester has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological effects, including its interaction with specific receptors and enzymes. In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets involved depend on the specific context of its use .
Comparison with Similar Compounds
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-methyl-5-(1-oxobutyl)-, ethyl ester can be compared with other benzodiazepine derivatives. Similar compounds include 1H-1,5-Benzodiazepine-2-carboxylic acid derivatives with different substituents. The uniqueness of this compound lies in its specific substituents, which can influence its chemical and pharmacological properties .
Properties
CAS No. |
121635-54-9 |
|---|---|
Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 5-butanoyl-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-4-8-16(20)19-12(3)11-14(17(21)22-5-2)18-13-9-6-7-10-15(13)19/h6-7,9-10,12,14,18H,4-5,8,11H2,1-3H3 |
InChI Key |
KPFDVDQFPIGLOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C(CC(NC2=CC=CC=C21)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


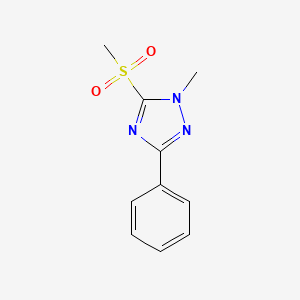
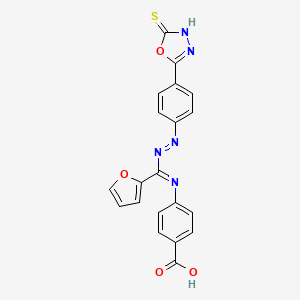



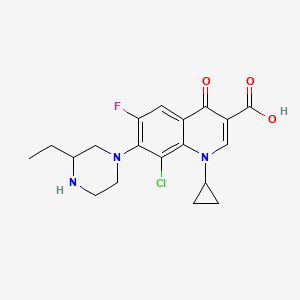
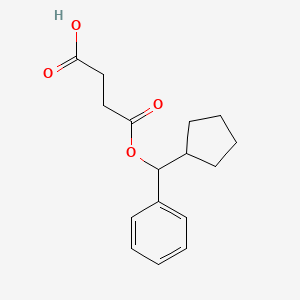
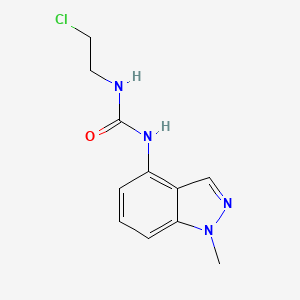

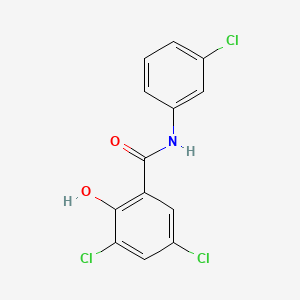
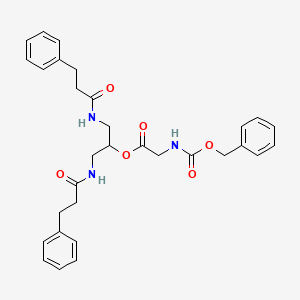

![3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile](/img/structure/B12711131.png)
